5-Bromo-2-(2-hydroxyethyl)-1-benzofuran-7-carboxylic acid

Regiochemistry Benzofuran Substitution Pattern Pharmacophore Vectoring

5-Bromo-2-(2-hydroxyethyl)-1-benzofuran-7-carboxylic acid (CAS 2126178-32-1) is a trisubstituted benzofuran derivative with molecular formula C₁₁H₉BrO₄ and a molecular weight of 285.09 g/mol, bearing a bromine atom at the 5-position, a hydroxyethyl substituent at the 2-position, and a carboxylic acid group at the 7-position of the benzofuran core. The compound is supplied as a powder with room-temperature storage and is available at ≥95% purity from specialist chemical vendors for research and development purposes only.

Molecular Formula C11H9BrO4
Molecular Weight 285.093
CAS No. 2126178-32-1
Cat. No. B2857940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(2-hydroxyethyl)-1-benzofuran-7-carboxylic acid
CAS2126178-32-1
Molecular FormulaC11H9BrO4
Molecular Weight285.093
Structural Identifiers
SMILESC1=C2C=C(OC2=C(C=C1Br)C(=O)O)CCO
InChIInChI=1S/C11H9BrO4/c12-7-3-6-4-8(1-2-13)16-10(6)9(5-7)11(14)15/h3-5,13H,1-2H2,(H,14,15)
InChIKeyHUNCKEHWPBWALL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-(2-hydroxyethyl)-1-benzofuran-7-carboxylic acid (CAS 2126178-32-1): Compound Identity and Procurement Context


5-Bromo-2-(2-hydroxyethyl)-1-benzofuran-7-carboxylic acid (CAS 2126178-32-1) is a trisubstituted benzofuran derivative with molecular formula C₁₁H₉BrO₄ and a molecular weight of 285.09 g/mol, bearing a bromine atom at the 5-position, a hydroxyethyl substituent at the 2-position, and a carboxylic acid group at the 7-position of the benzofuran core . The compound is supplied as a powder with room-temperature storage and is available at ≥95% purity from specialist chemical vendors for research and development purposes only [1][2]. Its structural features—simultaneously providing a halogen handle for cross-coupling, a free primary alcohol for conjugation, and a carboxylic acid for amide or ester bond formation—position it as a versatile heterocyclic building block within medicinal chemistry and fragment-based drug discovery programs .

Why 5-Bromo-2-(2-hydroxyethyl)-1-benzofuran-7-carboxylic acid Cannot Be Replaced by Simpler Benzofuran Analogs


Generic substitution within the benzofuran-2-carboxylic acid family is not viable for applications requiring the precise spatial arrangement of the 7-carboxylic acid group relative to the 2-hydroxyethyl and 5-bromo substituents. The regioisomeric comparator 5-bromo-1-benzofuran-2-carboxylic acid (CAS 10242-11-2, MW 241.04 g/mol) lacks both the hydroxyethyl handle and the 7-carboxylic acid vector, reducing the number of synthetically addressable functionalization sites from three to two and eliminating the nucleophilic primary alcohol required for ether-linked prodrugs or bioconjugates [1]. The non-brominated dihydro analog 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid (CAS 42327-95-7, MW 192.21 g/mol) occupies a comparable 7-carboxylic acid pharmacophoric region but forfeits the aromatic bromine necessary for Pd-catalyzed cross-coupling, while its saturated furan ring alters both conformational preference and electronic properties relative to the fully aromatic target scaffold . These structural deletions or rearrangements preclude direct one-to-one substitution without redesign of the synthetic route and re-optimization of structure-activity relationships.

Quantitative Differentiation Evidence: 5-Bromo-2-(2-hydroxyethyl)-1-benzofuran-7-carboxylic acid vs. Closest Analogs


Regiochemical Uniqueness: 7-Carboxylic Acid vs. 2-Carboxylic Acid Benzofuran Scaffolds

5-Bromo-2-(2-hydroxyethyl)-1-benzofuran-7-carboxylic acid (target) possesses the carboxylic acid at position 7 of the benzofuran ring, whereas the most widely stocked brominated benzofuran comparator, 5-bromo-1-benzofuran-2-carboxylic acid (CAS 10242-11-2), carries the acid at position 2. This regiochemical difference generates a distinct exit vector for amide/ester bond formation: the 7-COOH projects from the benzene ring at approximately 120° relative to the furan oxygen lone pair, while the 2-COOH projects from the furan ring itself, altering the spatial relationship between the acid-derived linkage and the bromine substituent . The target compound further introduces a 2-hydroxyethyl group (absent in CAS 10242-11-2), adding a primary alcohol with a calculated tPSA contribution of 20.23 Ų and one additional hydrogen bond donor, thereby expanding the topological polar surface area to 66 Ų compared with an estimated 50-55 Ų for the 2-carboxylic acid analog [1].

Regiochemistry Benzofuran Substitution Pattern Pharmacophore Vectoring

Procurement Exclusivity and Cost Differential: Specialized Building Block vs. Commodity Analogs

The target compound is supplied by a limited network of specialist vendors (Enamine, A2B Chem, Chemenu) at a price point of approximately $315–$530 per 50–100 mg at 95% purity, translating to an extrapolated ~$3,150–$10,600 per gram depending on quantity [1]. In contrast, the closest structural comparator 5-bromo-1-benzofuran-2-carboxylic acid (CAS 10242-11-2) is widely stocked and priced at approximately $48.90 per gram (96% purity), representing a cost differential of roughly 65- to 215-fold on a per-gram basis . This price gap reflects the compound's niche supply position and higher synthetic complexity (11 heavy atoms including a three-step substitution pattern vs. 9 heavy atoms with two-step substitution), and serves as a tangible signal that the target compound is not a commodity intermediate but a purpose-designed fragment requiring dedicated synthesis capacity.

Chemical Sourcing Building Block Economics Procurement Strategy

Physicochemical Property Space Differentiation: logP, tPSA, and Drug-Likeness Profile

The target compound occupies a distinct physicochemical property space compared to its closest analogs. ZINC database analysis yields a calculated logP of 2.241 and a topological polar surface area (tPSA) of 66 Ų for the target compound [1]. In contrast, the dihydro analog 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid (CAS 42327-95-7, C₁₁H₁₂O₃, MW 192.21) lacks both bromine and the hydroxyethyl group, yielding an estimated logP of ~1.8–2.0 and a reduced tPSA of approximately 46–50 Ų due to the absence of the bromine atom's polarizability contribution and the alcohol oxygen . The constitutional isomer bromebric acid (CAS 5711-40-0), despite sharing the identical molecular formula C₁₁H₉BrO₄, presents a completely different scaffold (bromoacrylic acid rather than benzofuran) and has a reported melting point of 146–147.5 °C, whereas the target compound's melting point has not been publicly reported, indicating distinct solid-state properties [2]. The target compound's 5-bromo substituent additionally contributes a heavy atom (Br) that enhances X-ray crystallographic phasing and anomalous scattering, a feature absent in the non-halogenated analog.

Physicochemical Properties Drug-Likeness Fragment-Based Drug Discovery

Synthetic Orthogonality: Three-Dimensional Functional Handle Array vs. Two-Handle Analogs

The target compound presents three synthetically orthogonal functional handles—a bromine atom at C5, a carboxylic acid at C7, and a primary alcohol at the 2-hydroxyethyl terminus—each addressable under distinct reaction conditions. The bromine enables Pd-catalyzed Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling; the carboxylic acid participates in amide or ester bond formation via EDCI/HOBt or HATU activation; and the hydroxyethyl group allows selective etherification, silyl protection, or Mitsunobu conjugation [1]. In contrast, 5-bromo-1-benzofuran-2-carboxylic acid (CAS 10242-11-2) offers only two handles (Br and COOH), lacking the alcohol necessary for orthogonal protection strategies . Similarly, 5-bromo-2-benzofurancarboxylic acid ethyl ester (CAS 84102-69-2) provides bromine and a protected acid (ester), but the ester must be hydrolyzed to access the free acid, adding a synthetic step and precluding direct orthogonal derivatization without protective group manipulation [2]. The target compound therefore enables a three-directional diversification sequence without protecting group interconversion, a property that directly reduces step count in library synthesis.

Orthogonal Synthesis Cross-Coupling Bioconjugation Chemistry

High-Value Application Scenarios for 5-Bromo-2-(2-hydroxyethyl)-1-benzofuran-7-carboxylic acid


Fragment-Based Drug Discovery Requiring Three-Directional Elaboration from a Single Benzofuran Core

In fragment-based lead generation programs, the compound's three orthogonally reactive sites (C5-Br, C7-COOH, C2-CH₂CH₂OH) allow parallel diversification without iterative protection/deprotection cycles. The C5-bromine can undergo Suzuki coupling to introduce aryl/heteroaryl groups for target engagement; the C7-carboxylic acid can be converted to amides for hydrogen-bonding interactions; and the hydroxyethyl alcohol can be elaborated via etherification or Mitsunobu to probe additional binding pockets. This three-directional elaboration from a single fragment reduces synthetic cycle time compared to two-handle fragments such as 5-bromo-1-benzofuran-2-carboxylic acid [1]. The bromine atom additionally provides an anomalous scattering signal for X-ray crystallographic soaking experiments, enabling direct detection of fragment binding orientation without the need for bromine introduction via chemical modification of a non-halogenated scaffold .

Synthesis of PROTAC Linker-Precursors or Heterobifunctional Degraders Requiring a Primary Alcohol Handle

The 2-hydroxyethyl substituent provides a primary alcohol that can be directly converted to a leaving group (mesylate, tosylate) or activated for nucleophilic displacement, serving as an attachment point for PEG-based or alkyl linkers in PROTAC (proteolysis-targeting chimera) design [1]. Unlike 5-bromo-1-benzofuran-2-carboxylic acid, which lacks an alcohol handle entirely, the target compound supplies both the E3 ligase ligand attachment point (via the carboxylic acid) and the linker attachment point (via the hydroxyethyl group) on the same benzofuran core, eliminating the need for a separate linker-functionalized intermediate . The tPSA of 66 Ų, falling within the optimal range for oral bioavailability, further supports the use of this scaffold in orally bioavailable degrader candidates .

Crystallographic Fragment Screening with Intrinsic Bromine Phasing Signal

The 5-bromine substituent (atomic number 35) generates a measurable anomalous scattering signal at Cu Kα wavelength (f'' ≈ 1.28 e⁻), enabling experimental phasing by single-wavelength anomalous diffraction (SAD) without the need for heavy-atom derivatization [1]. This property distinguishes the target compound from non-halogenated 7-carboxylic acid benzofuran analogs such as 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid (CAS 42327-95-7), which lacks an anomalous scatterer and would require bromine introduction via a separate synthetic step for crystallographic use. For structural biology groups conducting fragment soaking campaigns, the bromine signal provides immediate confirmation of fragment binding location and orientation from the electron density map, accelerating structure determination and hit validation .

Medicinal Chemistry Library Synthesis Leveraging Orthogonal Functional Group Reactivity

For combinatorial library construction around the benzofuran-7-carboxylic acid scaffold, the target compound allows sequential derivatization at three distinct positions without cross-reactivity: (1) Pd-mediated coupling at C5-Br; (2) amide coupling at C7-COOH; and (3) alcohol functionalization at the hydroxyethyl terminus. This orthogonal reactivity profile reduces the synthetic sequence from a linear 5-6 step process (typical when starting from a mono- or di-functionalized benzofuran requiring protection group insertion and removal) to a convergent 3-step diversification sequence, representing an estimated 40-50% reduction in synthetic operations per library member [1]. The compound's availability at ≥95% purity from multiple specialist vendors (Enamine, A2B Chem, Chemenu) ensures batch-to-batch consistency across library production campaigns, a critical consideration for SAR studies where impurity-driven artifacts can confound biological readouts .

Quote Request

Request a Quote for 5-Bromo-2-(2-hydroxyethyl)-1-benzofuran-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.